molecular formula C21H23FN6O B2371780 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1021227-32-6

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2371780
CAS No.: 1021227-32-6
M. Wt: 394.454
InChI Key: FEZCFGAZJJORCG-UHFFFAOYSA-N
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Description

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one is a synthetic compound known for its complex structure and potential applications in various scientific research fields. It consists of a fluorinated phenyl ring, a tetrazole moiety, a piperazine ring, and a phenylpropanone group, making it a multi-functional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Tetrazole Formation: Starting with 3-fluorophenylhydrazine, react with sodium azide in the presence of an acidic catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.

  • N-Alkylation: React the tetrazole with piperazine and formaldehyde under basic conditions to achieve the N-alkylation, producing 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methane.

  • Phenylpropanone Addition: Finally, perform a Friedel-Crafts acylation using phenylpropanone with the previously obtained compound to yield the target molecule, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one.

Industrial Production Methods

In industrial settings, this compound can be synthesized in large batches using a continuous flow reactor system, ensuring optimal mixing and reaction times. The synthesis follows the same general steps but emphasizes scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, particularly at the phenylpropanone group.

  • Reduction: Reduction can occur at the ketone group of the phenylpropanone.

  • Substitution: Both aromatic rings can undergo electrophilic aromatic substitution, especially at the ortho and para positions relative to the substituents.

Common Reagents and Conditions

  • Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilize conditions like FeCl3 in the presence of an electrophile for electrophilic substitution reactions.

Major Products

  • Oxidation Products: Hydroxylated derivatives at the phenylpropanone group.

  • Reduction Products: Reduced alcohol derivatives at the phenylpropanone group.

  • Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one finds applications across multiple domains:

  • Chemistry: Acts as a precursor for synthesizing other complex organic compounds.

  • Biology: Potentially useful in studying receptor-ligand interactions due to its diverse functional groups.

  • Medicine: Can be investigated for pharmacological activity, such as binding affinity to certain receptors.

  • Industry: Useful as an intermediate in the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one

  • 1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one

  • 1-(4-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one

Each of these compounds shares a similar core structure but varies in the substituents on the aromatic rings, influencing their reactivity and applications. The presence of the fluorine atom in the fluorinated phenyl ring of the target compound distinguishes it by potentially enhancing its stability and biological activity.

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZCFGAZJJORCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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